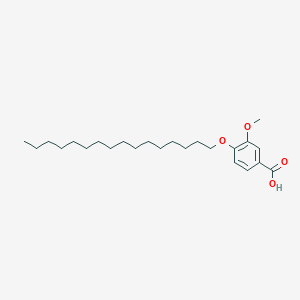

4-Hexadecyloxy-meta-anisic acid

Descripción

4-Hexadecyloxy-meta-anisic acid (systematic name: 3-methoxy-4-hexadecyloxybenzoic acid) is a benzoic acid derivative with a methoxy group (-OCH₃) at the meta position (C3) and a long-chain hexadecyloxy group (-O(CH₂)₁₅CH₃) at the para position (C4). This structural arrangement confers unique physicochemical properties, such as enhanced hydrophobicity compared to shorter-chain analogs, which may influence its applications in surfactant chemistry, materials science, or pharmaceuticals.

Propiedades

Número CAS |

5693-28-7 |

|---|---|

Fórmula molecular |

C24H40O4 |

Peso molecular |

392.6 g/mol |

Nombre IUPAC |

4-hexadecoxy-3-methoxybenzoic acid |

InChI |

InChI=1S/C24H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-22-18-17-21(24(25)26)20-23(22)27-2/h17-18,20H,3-16,19H2,1-2H3,(H,25,26) |

Clave InChI |

YBSNREBDSRWHJB-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexadecyloxy-meta-anisic acid typically involves the etherification of meta-anisic acid with a hexadecanol derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ether bond. Common reagents used in this process include sulfuric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production of 4-Hexadecyloxy-meta-anisic acid may involve large-scale etherification processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the etherification process while minimizing by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions

4-Hexadecyloxy-meta-anisic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Nitro or halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

4-Hexadecyloxy-meta-anisic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 4-Hexadecyloxy-meta-anisic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 4-hexadecyloxy-meta-anisic acid with two analogs from the evidence: 4-methoxysalicylic acid () and 4-hydroxy-3-methoxyphenylacetic acid (). Key differences in substituent positions, alkyl chain length, and functional groups are highlighted.

Table 1: Structural and Physicochemical Comparison

*Inferred from the stability of 4-hydroxy-3-methoxyphenylacetic acid under controlled conditions .

Substituent Position and Chain Length Effects

- 4-Methoxysalicylic Acid (): The hydroxyl (-OH) at C2 and methoxy (-OCH₃) at C4 create a polar, hydrogen-bonding scaffold. This contrasts with the target compound’s nonpolar hexadecyloxy group, which would reduce water solubility and increase lipid affinity.

- 4-Hydroxy-3-methoxyphenylacetic Acid (): The phenylacetic acid backbone (benzoic acid with a -CH₂COOH side chain) introduces conformational flexibility absent in the rigid benzoic acid structure of the target compound.

Research Findings and Limitations

Stability and Reactivity: The hexadecyloxy chain may confer thermal stability but increase susceptibility to oxidative degradation compared to shorter-chain analogs. notes that 4-hydroxy-3-methoxyphenylacetic acid is incompatible with strong acids/bases, a property likely shared by the target compound . No toxicological data are available for any of the compounds, limiting safety assessments .

Potential Applications: The long alkyl chain in 4-hexadecyloxy-meta-anisic acid suggests utility in lipid-based drug delivery systems or as a surfactant. This contrasts with 4-methoxysalicylic acid’s use as a laboratory reagent .

Knowledge Gaps: Critical data (e.g., melting point, solubility, spectral profiles) for the target compound are absent in the evidence. Comparative studies on biological activity or environmental impact (e.g., persistence akin to PFDA in ) are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.